5-Fluoro-1-indanone
Overview
Description
5-Fluoro-1-indanone is an organic compound with the chemical formula C9H7FO. It is a white to off-white solid with a characteristic odor and is sparingly soluble in water . This compound is commonly used as a reagent in organic synthesis and has applications in various fields, including pharmaceuticals, pesticides, and dyes .
Scientific Research Applications
5-Fluoro-1-indanone has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of dyes, pesticides, and other industrial chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known to be used as a precursor for thiosemicarbazones derived from 1-indanones . Thiosemicarbazones have been studied for their potential antitumor, antiviral, antibacterial, and antifungal activities, suggesting that 5-Fluoro-1-indanone may indirectly interact with targets related to these biological activities.
Mode of Action
It is used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride , indicating that it may interact with its targets through the formation of this compound.
Pharmacokinetics
Its physical properties such as its solid form, boiling point of 113-114 °c (lit), melting point of 38-40 °C (lit), and density of 1216 g/mL at 25 °C (lit) may influence its pharmacokinetic behavior.
Action Environment
Its safety data sheet indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, the use of personal protective equipment such as dust masks, eyeshields, and gloves is recommended when handling this compound .
Biochemical Analysis
Biochemical Properties
5-Fluoro-1-indanone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a precursor for thiosemicarbazones derived from 1-indanones . The compound interacts with various enzymes and proteins, facilitating the formation of new chemical bonds and the modification of existing ones. For instance, this compound is involved in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . The interactions between this compound and these biomolecules are primarily based on its ability to act as an electrophile, forming covalent bonds with nucleophilic sites on enzymes and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, with a melting point of 38-40°C and a boiling point of 113-114°C . Prolonged exposure to light and air can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that this compound can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity, which may persist even after the compound is removed from the experimental system.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the commonly used methods to prepare 5-Fluoro-1-indanone involves the reaction of 1-indanone with hydrogen fluoride under acid catalysis . This reaction generally needs to be carried out at low temperatures and under an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve more scalable and efficient methods, such as continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1-indanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparison with Similar Compounds
Similar Compounds
1-Indanone: The parent compound of 5-Fluoro-1-indanone, lacking the fluorine atom.
5-Chloro-1-indanone: Similar structure but with a chlorine atom instead of fluorine.
5-Bromo-1-indanone: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
5-fluoro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPPBVAMKNQXJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90220270 | |
Record name | 5-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
700-84-5 | |
Record name | 5-Fluoro-1-indanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=700-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoro-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90220270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the crystal structure of 5-Fluoro-1-indanone?
A1: this compound crystallizes with two independent molecules in its asymmetric unit. [] Interestingly, the cyclopentene ring exhibits structural variation between the two molecules. One molecule displays a planar cyclopentene ring, while the other adopts a slightly distorted envelope conformation. This difference arises from the CH2 group adjacent to the carbonyl group, which deviates from the plane formed by the other four atoms by 0.033 Å in the non-planar molecule. []
Q2: What are the key bond lengths observed in the structure of this compound?
A2: Analysis of the crystal structure reveals crucial bond lengths within this compound. The C-F bond distances measure 1.354(2) Å and 1.360(3) Å in the two independent molecules. Additionally, the C=O bond distances are 1.218(2) Å and 1.212(3) Å. []
Q3: Has any vibrational analysis been done on this compound?
A3: Yes, this compound has been studied using vibrational analysis techniques as a precursor to compounds with potential biomedical applications. []
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